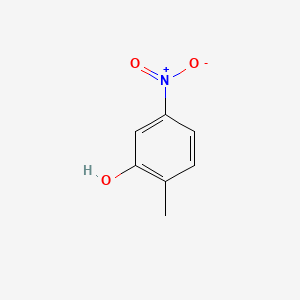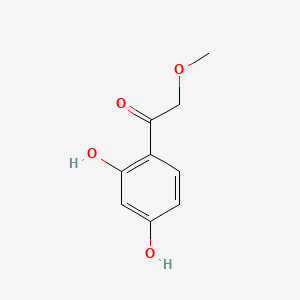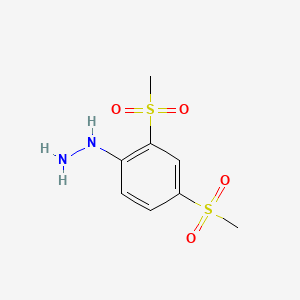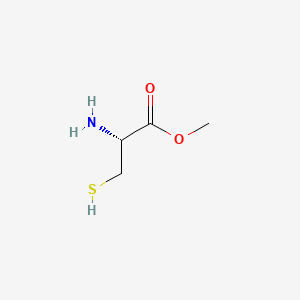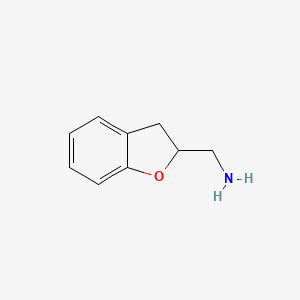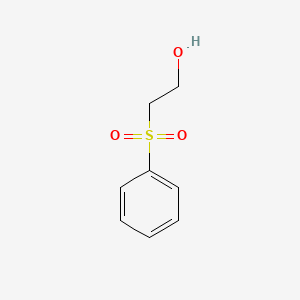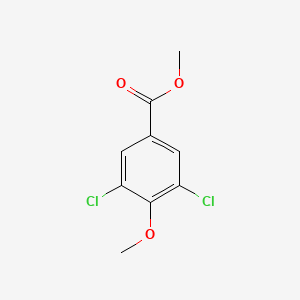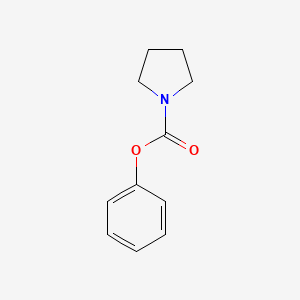
Phenylpyrrolidin-1-carboxylat
Übersicht
Beschreibung
1-Pyrrolidinecarboxylic acid, phenyl ester is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Pyrrolidinecarboxylic acid, phenyl ester is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Pyrrolidinecarboxylic acid, phenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pyrrolidinecarboxylic acid, phenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Entwicklung biologisch aktiver Verbindungen
Phenylpyrrolidin-1-carboxylat dient als vielseitiges Gerüst in der medizinischen Chemie. Sein Pyrrolidinring wird verwendet, um neuartige Verbindungen mit potenziellen therapeutischen Wirkungen zu synthetisieren. Die Nicht-Planarität des Rings ermöglicht eine erhöhte dreidimensionale Abdeckung, was die Interaktion mit biologischen Zielen verstärkt . Diese Verbindung ist entscheidend für die Herstellung von Arzneimitteln mit verbesserter Selektivität und Potenz, da sie den Pharmakophorraum effizient erkunden kann.
Arzneimittelforschung: Verbesserung pharmakokinetischer Eigenschaften
In der Arzneimittelforschung wird this compound verwendet, um physikalisch-chemische Parameter zu modifizieren und so die ADME/Tox-Profile (Absorption, Verteilung, Metabolismus, Ausscheidung/Toxikologie) von Arzneimittelkandidaten zu optimieren . Die Einführung dieser heterocyclischen Verbindung in Arzneimittelmoleküle kann ihre pharmakokinetischen Eigenschaften signifikant verändern, was zu einer besseren Wirksamkeit und geringerer Toxizität führt.
Asymmetrische Synthese: Herstellung enantioselektiver Wirkstoffe
Die Stereogenität des Pyrrolidinrings in this compound ist ein Schlüsselelement für die asymmetrische Synthese. Verschiedene Stereoisomere dieser Verbindung können zu unterschiedlichen biologischen Profilen führen, was entscheidend für die Entwicklung enantioselektiver Arzneimittel ist . Dieser Aspekt ist besonders wichtig bei der Entwicklung von Wirkstoffen, die eine hohe Spezifität gegenüber ihren biologischen Zielen aufweisen.
Chemische Synthese: Zwischenprodukt für komplexe Moleküle
This compound dient als Zwischenprodukt bei der Synthese komplexerer Moleküle. Seine reaktive Estergruppe kann an verschiedenen chemischen Reaktionen beteiligt sein, was es zu einem wertvollen Baustein für den Aufbau größerer, komplexerer Strukturen macht .
Entwicklung bioaktiver Moleküle: Gezielte Behandlung bestimmter Krankheiten
Forscher verwenden this compound, um bioaktive Moleküle mit Zielselektivität zu entwickeln. Durch die Integration dieser Verbindung in die Molekülstruktur können Wissenschaftler Arzneimittel entwickeln, die auf die Behandlung spezifischer Krankheiten wie Krebs oder neurodegenerativer Erkrankungen abzielen .
Strukturbiologie: Untersuchung von Protein-Ligand-Wechselwirkungen
Der Pyrrolidinring von this compound wird häufig in der Strukturbiologie verwendet, um Protein-Ligand-Wechselwirkungen zu untersuchen. Seine Fähigkeit, verschiedene Konformationen anzunehmen, hilft zu verstehen, wie Arzneimittel an Proteine binden und ihre Wirkung entfalten .
Organische Synthese: Untersuchung sterischer Faktoren
In der organischen Synthese wird this compound verwendet, um sterische Faktoren zu untersuchen, die die biologische Aktivität beeinflussen. Die Struktur der Verbindung ermöglicht die Untersuchung, wie die räumliche Orientierung von Substituenten die Interaktion mit biologischen Zielen beeinflusst .
Pharmakologie: Untersuchung von Bindungsmodi
This compound ist auch in der Pharmakologie von Bedeutung für die Untersuchung der Bindungsmodi von Arzneimittelkandidaten. Die verschiedenen Stereoisomere dieser Verbindung können auf verschiedene Weise an enantioselektiven Proteinen binden, was für das Verständnis des Wirkmechanismus potenzieller Arzneimittel unerlässlich ist .
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring have been reported to interact with various targets, contributing to their diverse biological profiles .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule, allowing it to bind differently to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phenyl pyrrolidine-1-carboxylate is currently unavailable. The introduction of heteroatomic fragments in drug molecules, such as nitrogen in the pyrrolidine ring, is known to modify physicochemical parameters and influence adme/tox results .
Result of Action
Compounds containing a pyrrolidine ring have been associated with various biological activities, suggesting a wide range of potential effects .
Biochemische Analyse
Biochemical Properties
1-Pyrrolidinecarboxylic acid, phenyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with tyrosine kinases, where it acts as an inhibitor by binding to the ATP binding site of receptor tyrosine kinases . This interaction is crucial for its efficacy in tumor xenografts, highlighting its potential in cancer research.
Cellular Effects
1-Pyrrolidinecarboxylic acid, phenyl ester influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting tyrosine kinases, it disrupts signal transduction pathways that are essential for cell proliferation and survival . This disruption can lead to changes in gene expression and metabolic activities, ultimately affecting cell function.
Molecular Mechanism
The molecular mechanism of 1-Pyrrolidinecarboxylic acid, phenyl ester involves its binding interactions with biomolecules. It binds to the ATP binding site of receptor tyrosine kinases, inhibiting their activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to altered cellular responses. Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Pyrrolidinecarboxylic acid, phenyl ester can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure may lead to degradation and reduced efficacy . Long-term in vitro and in vivo studies are essential to understand its temporal effects comprehensively.
Dosage Effects in Animal Models
The effects of 1-Pyrrolidinecarboxylic acid, phenyl ester vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the threshold effects and optimal dosage is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
1-Pyrrolidinecarboxylic acid, phenyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Detailed studies on its metabolic pathways are necessary to elucidate its role in cellular metabolism fully.
Subcellular Localization
1-Pyrrolidinecarboxylic acid, phenyl ester exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to particular compartments or organelles
Eigenschaften
IUPAC Name |
phenyl pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(12-8-4-5-9-12)14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQGHJHASJALLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203923 | |
| Record name | 1-Pyrrolidinecarboxylic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672385 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
55379-71-0 | |
| Record name | 1-Pyrrolidinecarboxylic acid, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055379710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrrolidinecarboxylic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-](/img/structure/B1294727.png)

